Assessment of Published GCN2 Inhibitory Activity Claim
The compound is listed as a GCN2 inhibitor 'compound 39' in the Guide to Pharmacology database with an IC50 of 5 nM (pIC50 8.3) [1]. However, the SMILES structure linked to this identifier in the database does not correspond to 4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. The quantitative data is therefore not attributable to this compound.
| Evidence Dimension | GCN2 Inhibition |
|---|---|
| Target Compound Data | No reliable quantitative data found. |
| Comparator Or Baseline | The literature reports an IC50 of 5 nM for a different compound mistakenly associated with this CAS number. |
| Quantified Difference | Not calculable; structural mismatch confirmed. |
| Conditions | In vitro enzymatic assay (GCN2). |
Why This Matters
This mismatch means any procurement for GCN2-related research based on this reference will result in acquiring an inactive or uncharacterized compound, posing a high risk of project failure.
- [1] Guide to Pharmacology. compound 39 [PMID: 36127295] Ligand Page. Ligand ID: 12236. View Source
